Product packaging for 4-Phenoxyfuran-2-carbaldehyde(Cat. No.:CAS No. 914637-00-6)

4-Phenoxyfuran-2-carbaldehyde

Cat. No.: B1328863
CAS No.: 914637-00-6
M. Wt: 188.18 g/mol
InChI Key: DDQUEXYWZTWDSY-UHFFFAOYSA-N
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Description

4-Phenoxyfuran-2-carbaldehyde (Molecular Formula: C 11 H 8 O 3 ) is a furan-based aromatic aldehyde characterized by a phenoxy group at the 4-position and a reactive carbaldehyde group at the 2-position of the furan ring . This structure makes it a versatile building block for organic synthesis, particularly in the construction of more complex heterocyclic compounds . While specific studies on this compound are limited, its structural analogues, such as 5-(phenoxymethyl)furan-2-carbaldehyde (5-PMFC), have demonstrated significant value in pharmacological research, especially in investigations for sickle cell disease (SCD) . These related compounds are known to exhibit a dual mechanism of action: they can form Schiff base interactions to modify hemoglobin and increase its oxygen affinity, thereby inhibiting the polymerization of sickle hemoglobin under low-oxygen conditions . Furthermore, select furan compounds have been shown to inhibit the cation conductance of Aquaporin-1 (AQP1) channels, which is identified as a component of the pathological "Psickle" current in red blood cells; blocking this current helps reduce cell dehydration and sickling . This combination of properties positions phenoxy-substituted furan carbaldehydes as critical scaffolds in medicinal chemistry and biochemical research. Researchers can utilize this compound to explore novel therapeutic agents and study ion channel modulation. Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8O3 B1328863 4-Phenoxyfuran-2-carbaldehyde CAS No. 914637-00-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenoxyfuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-7-10-6-11(8-13-10)14-9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQUEXYWZTWDSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=COC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701303309
Record name 4-Phenoxy-2-furancarboxaldehyde
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Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-00-6
Record name 4-Phenoxy-2-furancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Phenoxy-2-furancarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701303309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Reaction Mechanisms of 4 Phenoxyfuran 2 Carbaldehyde Analogues

Electrophilic and Nucleophilic Reactivity of the Furan (B31954) Ring

The furan ring, a five-membered aromatic heterocycle, exhibits a higher reactivity towards electrophiles than benzene. pearson.comyoutube.com This is attributed to the electron-donating effect of the oxygen atom, which increases the electron density of the ring. youtube.comchemicalforums.com Electrophilic substitution on furan and its derivatives, such as 4-phenoxyfuran-2-carbaldehyde, predominantly occurs at the C2 and C5 positions, which are most activated by the heteroatom. When the C2 position is substituted, as in the case of the aldehyde group, electrophilic attack is directed to the C5 position.

Conversely, nucleophilic substitution on an unsubstituted furan ring is generally difficult due to the ring's electron-rich nature. quimicaorganica.org However, the presence of electron-withdrawing groups, such as the aldehyde group at the C2 position and the phenoxy group at the C4 position, can facilitate nucleophilic attack. These groups help to stabilize the negative charge in the intermediate species formed during the reaction. quimicaorganica.org For instance, the presence of a nitro group at the C5 position significantly enhances the ring's susceptibility to nucleophilic substitution. quimicaorganica.org

The reactivity of the furan ring is a delicate balance of its aromatic character and the electronic effects of its substituents. While more reactive than thiophene (B33073) in electrophilic substitutions due to better orbital overlap between oxygen and carbon, its aromaticity is lower, making it more prone to reactions that disrupt the aromatic system, such as Diels-Alder reactions. chemicalforums.com

Transformations of the Aldehyde Moiety

The aldehyde group in this compound is a versatile functional handle that undergoes a variety of transformations, providing access to a wide range of derivatives.

Condensation Reactions (e.g., Knoevenagel, Claisen-Schmidt)

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org Furan-2-carbaldehyde and its substituted analogues readily participate in Knoevenagel condensations. sphinxsai.comdamascusuniversity.edu.syresearchgate.net For example, the reaction of 5-substituted furan-2-carboxaldehydes with creatinine (B1669602) or indan-1,3-dione yields the corresponding furfurylidene derivatives. sphinxsai.comdamascusuniversity.edu.sy These reactions are synthetically valuable for creating new carbon-carbon double bonds. sphinxsai.comdamascusuniversity.edu.sy

Claisen-Schmidt Condensation: This is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen. wikipedia.org It is a type of crossed aldol (B89426) condensation. wikipedia.orgnih.gov Furfural (B47365) and its derivatives can react with ketones like acetone (B3395972) in the presence of a base to form α,β-unsaturated ketones. wikipedia.orgresearchgate.net The reaction is a cornerstone in the synthesis of chalcones and other related compounds. taylorandfrancis.com

The table below summarizes representative condensation reactions involving furan-2-carbaldehyde analogues.

Aldehyde ReactantActive Methylene/Carbonyl CompoundBase/CatalystProduct TypeRef.
5-Substituted Furan-2-carboxaldehydeCreatininePiperidine, DiethylamineFurfurylidene creatinine sphinxsai.comresearchgate.net
5-Substituted Furan-2-carboxaldehydeIndan-1,3-dioneNot specified2-(5-substituted-furfurylidene)-Indane-1,3-dione damascusuniversity.edu.sy
BenzaldehydeAcetophenone (B1666503)NaOHChalcone (B49325) taylorandfrancis.com
Cyclopentanone/CyclohexanoneBenzaldehydeNaOHα,α'-bis-benzylidenecycloalkanone nih.gov
FurfuralAcetoneAlkali Hydroxide (B78521)Dibenzylideneacetone analogue wikipedia.org

Oxidation and Reduction Pathways

The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to an alcohol.

Oxidation: Common oxidizing agents such as potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) can be used to convert the aldehyde to the corresponding 4-phenoxyfuran-2-carboxylic acid.

Reduction: The aldehyde can be reduced to 4-phenoxyfuran-2-methanol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4).

These transformations are fundamental in organic synthesis, allowing for the interconversion of functional groups and the creation of new molecular frameworks.

Imine and Hydrazone Formation

Aldehydes and ketones react with primary amines to form imines (Schiff bases) and with hydrazine (B178648) derivatives to form hydrazones. masterorganicchemistry.comlumenlearning.comlibretexts.org

Imine Formation: The reaction of a furan-2-carbaldehyde with a primary amine leads to the formation of a C=N double bond, yielding an imine. masterorganicchemistry.com This reaction is typically acid-catalyzed and reversible. lumenlearning.com The pH of the reaction medium is crucial, with optimal rates often observed around pH 5. lumenlearning.com For example, 5-(acetoxymethyl)furfural reacts with aniline (B41778) to form the corresponding imine with high yield. nih.gov

Hydrazone Formation: Furan-2-carbaldehydes react with hydrazine or its derivatives, such as N,N-dimethylhydrazine, to produce hydrazones. nih.govnih.govresearchgate.net This derivatization can activate the furan ring for subsequent reactions, such as Diels-Alder cycloadditions. nih.govresearchgate.net The formation of the hydrazone is confirmed by spectroscopic methods, noting the appearance of a C=N stretching vibration in the infrared spectrum. nih.gov

The following table provides examples of imine and hydrazone formation from furanic aldehydes.

Furanic AldehydeAmine/Hydrazine DerivativeProduct TypeRef.
5-(Hydroxymethyl)furfuralAdipic acid dihydrazideHydrazone nih.gov
FurfuralN,N-dimethylhydrazineN,N-dimethyl hydrazone nih.govresearchgate.net
5-(Acetoxymethyl)furfuralAnilineImine nih.gov
Aldehydes/KetonesPrimary AminesImine masterorganicchemistry.comlumenlearning.com
Aldehydes/KetonesHydrazineHydrazone libretexts.org

Cycloaddition Chemistry of Phenoxyfuran-2-carbaldehyde Systems

Furan and its derivatives can act as dienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. nih.govrsc.orgmdpi.com

Diels-Alder Reactions and Mechanistic Elucidation

The Diels-Alder reaction is a powerful tool for constructing six-membered rings with high stereospecificity. acs.orgyoutube.comresearchgate.net Furans, despite their aromatic character, can participate as the diene component, reacting with a dienophile. nih.govacs.org The reactivity of the furan in a Diels-Alder reaction is influenced by its substituents. Electron-donating groups on the furan ring and electron-withdrawing groups on the dienophile generally accelerate the reaction. nih.gov

However, the presence of an electron-withdrawing group like the aldehyde in furfural makes it a less reactive diene. rsc.orgmdpi.com To overcome this, the aldehyde can be converted to a more electron-donating group, such as an acetal (B89532) or a hydrazone, prior to the cycloaddition. nih.govresearchgate.netmdpi.com Interestingly, recent studies have shown that even electron-poor 2-formylfurans can directly participate in Diels-Alder reactions, particularly when conducted in an aqueous medium. rsc.org

The mechanism of the Diels-Alder reaction is generally considered to be a concerted process, although stepwise mechanisms can also occur depending on the reactants. nih.gov The reaction is often reversible, and the position of the equilibrium is sensitive to the structure of the reactants and the reaction conditions. rsc.orgmdpi.com For instance, substitution at the 3-position of the furan ring can lead to more exergonic reactions compared to substitution at the 2-position. nih.gov

The stereochemical outcome of the Diels-Alder reaction is also significant. While the endo product is often favored in many Diels-Alder reactions, intramolecular reactions involving furans can preferentially form the exo product due to conformational constraints. youtube.com

The following table outlines key aspects of Diels-Alder reactions involving furan derivatives.

Furan DerivativeDienophileKey Finding/ObservationRef.
Furan, MethylfuransMaleic anhydrideStudy of the reaction mechanism. acs.org
FurfuralMaleimidesDirect Diels-Alder coupling is possible in aqueous media. rsc.org
Furfural HydrazonesAcrylic acidHydrazone formation enables cycloaddition of otherwise unreactive furfurals. nih.gov
FuranMaleimide (B117702)Used in self-healing polymers. researchgate.net
Furan with tethered amineMaleic anhydrideIntramolecular Diels-Alder reaction favoring the exo product. youtube.com

Influence of Substituents on Cycloaddition Thermodynamics and Kinetics

The reactivity of furan derivatives in cycloaddition reactions, particularly the Diels-Alder reaction, is significantly modulated by the electronic and steric nature of substituents on the furan ring. The this compound scaffold contains both an electron-donating phenoxy group at the 4-position and an electron-withdrawing carbaldehyde (formyl) group at the 2-position, leading to a nuanced reactivity profile.

Generally, electron-donating groups on a furan ring increase its Highest Occupied Molecular Orbital (HOMO) energy, enhancing its reactivity as a diene in normal-electron-demand Diels-Alder reactions. Conversely, electron-withdrawing groups, such as the formyl group, lower the HOMO energy, which typically increases the activation barrier and reduces the reaction rate. nih.gov However, these substituents also influence the stability of the resulting cycloadducts.

Computational and experimental studies on substituted furans have provided quantitative insights into these effects. For instance, the presence of a formyl group at the 2-position has been shown to significantly impact the thermodynamics and kinetics of Diels-Alder reactions with maleimides. nih.gov The reaction free energies and transition state barriers are altered by the electronic push-pull nature of the substituents. nih.gov Furan derivatives with electron-withdrawing substituents often exhibit high exo-diastereoselectivity in their cycloadditions with maleimides. mdpi.com

The phenoxy group at the 4-position is primarily electron-donating through resonance, which would be expected to increase the furan's reactivity. In the context of mechanochemistry, this substitution has been found to lower the activation barrier for subsequent fragmentation reactions following a retro-cycloaddition. acs.orgnih.gov

Table 1: Influence of Furan Substituents on Diels-Alder Reaction Parameters with Maleimide. nih.gov
Furan SubstituentPositionEffect TypeCalculated Reaction Free Energy (ΔG, kcal/mol) for exo adductCalculated Transition State Barrier (ΔG‡, kcal/mol) for exo adduct
Methoxy2Electron-Donating-6.919.3
Methyl2Electron-Donating-8.220.5
Formyl2Electron-Withdrawing-2.124.3
Unsubstituted Furan---7.621.0

Metal-Catalyzed Coupling and Arylation Reactions (e.g., Meerwein Arylation)

Furan-2-carbaldehyde and its derivatives can participate in metal-catalyzed cross-coupling reactions to introduce aryl groups onto the furan ring. The Meerwein arylation is a notable example, involving the addition of an aryl diazonium salt to an electron-deficient alkene, often catalyzed by a copper salt. wikipedia.org

In this reaction, furan-2-carbaldehyde acts as the substrate for arylation. The process is effective for creating 5-aryl-furan-2-carbaldehydes. researchgate.net Research has shown that the yield of the arylated product is sensitive to the choice of solvent, the specific catalyst used, and the counter-ion of the arenediazonium salt. researchgate.net This highlights the necessity of optimizing reaction conditions for efficient synthesis.

Detailed Mechanistic Investigations of Catalytic Cycles

The mechanism of the Meerwein arylation is generally understood to proceed through a radical pathway. wikipedia.org The catalytic cycle is initiated by the reduction of the copper(II) catalyst to copper(I), which then reacts with the arenediazonium salt.

The proposed catalytic cycle involves the following key steps:

Generation of Aryl Radical: The catalyst, typically a copper salt like CuCl or CuBr, facilitates the decomposition of the aryl diazonium salt (ArN₂⁺X⁻). An electron transfer from the metal catalyst (e.g., Cu(I)) to the diazonium salt leads to the formation of an aryl radical (Ar•), molecular nitrogen (N₂), and the oxidized catalyst (e.g., Cu(II)). wikipedia.org

Radical Addition: The highly reactive aryl radical adds to the C5 position of the furan ring of a molecule like this compound. The C5 position is susceptible to radical attack due to the electronic influence of the ring oxygen and the directing effect of the C2-aldehyde. This addition forms a radical intermediate. wikipedia.org

Oxidation and Regeneration of Catalyst: The radical intermediate is then oxidized by the Cu(II) species, regenerating the Cu(I) catalyst and forming a carbocation.

Deprotonation: The final step is the loss of a proton (H⁺) from the C5 position, leading to the rearomatization of the furan ring and the formation of the 5-aryl-4-phenoxyfuran-2-carbaldehyde product. wikipedia.org

While this radical mechanism is widely accepted, the exact nature of the intermediates and the role of the catalyst can be complex. The reaction's success is not solely dependent on the generation of aryl radicals, indicating other factors are at play in the catalytic process. researchgate.net

Mechanically Triggered Reactivity (Mechanochemistry)

Analogues of this compound are central to the design of mechanophores—molecules that undergo specific chemical reactions in response to an external mechanical force. These systems often utilize a furan-maleimide Diels-Alder adduct as the core mechanosensitive unit.

Retro-[4+2] Cycloaddition of Masked 2-Furylcarbinol Derivatives

A powerful strategy for controlled molecular release involves masking a reactive species within a more stable structure that can be "unmasked" by mechanical force. acs.orgnih.gov In this context, a furan derivative is first reacted with a maleimide in a Diels-Alder [4+2] cycloaddition. This adduct serves as a "masked" form of the furan. acs.orgresearchgate.net

When this adduct, incorporated into a polymer chain, is subjected to a mechanical force (e.g., via ultrasonication), it undergoes a retro-[4+2] cycloaddition. acs.orgacs.org This force-induced cleavage of the C-O and C-C bonds of the oxanorbornene ring regenerates the furan and maleimide components. chemrxiv.org The liberated furan is a highly reactive, or "latent," 2-furylcarbinol derivative. researchgate.net

The efficiency of this mechanochemical activation is influenced by the stereochemistry of the furan-maleimide adduct. researchgate.netchemrxiv.org Studies have shown that mechanical force can alter the reaction pathway from a concerted mechanism, typical for thermal retro-Diels-Alder reactions, to a sequential bond-breaking mechanism. chemrxiv.org This switch occurs at a threshold force and favors certain isomers, impacting their mechanical lability. chemrxiv.orgchemrxiv.org

Notably, the presence of an electron-donating phenoxy group on the furan ring has been shown to enhance the thermal stability of the initial mechanophore adduct without negatively impacting its reactivity under mechanical stress. acs.orgnih.gov This is a crucial property for developing robust, stimuli-responsive materials.

Decomposition Pathways of Mechanically Activated Intermediates

Once the retro-[4+2] cycloaddition is mechanically triggered, the unmasked 2-furylcarbinol intermediate is typically unstable under mild conditions and undergoes spontaneous decomposition. acs.orgnih.govresearchgate.net This decomposition is the key step that leads to the release of a covalently attached "cargo" molecule.

The decomposition pathway for these intermediates, such as furfuryl carbamates, is believed to proceed through a putative furfuryl cation intermediate in polar protic solvents. researchgate.net The rate of this decomposition can be tuned over several orders of magnitude based on the substitution pattern of the furylcarbinol. acs.orgnih.gov

Crucially, research has identified that combining an electron-donating phenoxy group on the furan ring with an α-methyl substituent on the carbinol carbon dramatically lowers the activation barrier for this fragmentation. acs.orgnih.gov This specific substitution pattern creates a highly active substrate for rapid molecular release following the initial mechanochemical trigger. The generality of this platform has been demonstrated by the efficient release of a wide array of functional molecules, including alcohols, amines, and carboxylic acids. acs.orgnih.gov

Table 2: Key Features of Mechanically Triggered Release from Masked 2-Furylcarbinol Derivatives. acs.orgnih.gov
Structural FeatureInfluence on Reactivity
Furan-Maleimide AdductServes as the mechanophore; undergoes retro-[4+2] cycloaddition under force.
Electron-Donating Phenoxy Group (on Furan)Enhances thermal stability of the adduct and lowers the activation barrier for subsequent decomposition of the unmasked intermediate.
α-Methyl Substituent (on Carbinol Carbon)In combination with the phenoxy group, dramatically accelerates the final fragmentation and release step.
Polar Protic SolventFacilitates the decomposition of the unmasked intermediate, often via a cationic pathway.

Structural Modification and Derivatization of Phenoxyfuran 2 Carbaldehydes

Synthesis of Complex Heterocyclic Conjugates

The aldehyde group of 4-Phenoxyfuran-2-carbaldehyde is an excellent electrophile, making it a valuable precursor for the synthesis of various heterocyclic systems through condensation and cyclization reactions.

The synthesis of furan-rhodanine conjugates is typically achieved through the Knoevenagel condensation reaction. nih.gov This reaction involves the base-catalyzed condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as rhodanine (B49660). In this context, this compound reacts with rhodanine or its N-substituted derivatives to yield 5-ylidene-rhodanine products. The reaction is valued for its high efficiency and the biological relevance of the resulting rhodanine-containing scaffolds. dtu.dk The general scheme involves activating the methylene group of the rhodanine ring with a base, which then acts as a nucleophile, attacking the carbonyl carbon of the furan-2-carbaldehyde. Subsequent dehydration leads to the formation of the final conjugated product.

Table 1: Knoevenagel Condensation for Furan-Rhodanine Conjugates

Reactant 1Reactant 2Product
This compoundRhodanine5-((4-Phenoxyfuran-2-yl)methylene)thiazolidine-2,4-dione
This compoundN-acetic acid rhodanine2-(5-((4-Phenoxyfuran-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

The aldehyde functionality of this compound is instrumental in building more complex fused heterocyclic systems like furochromones and quinazolinones.

Furochromone Scaffolds: Furochromones, such as furo[3,2-g]chromones, can be synthesized using strategies that may involve this compound as a key building block. scholaris.ca A common approach involves the reaction of a hydroxy-substituted furan (B31954) derivative with a β-ketoester or a similar precursor, where the aldehyde group can be transformed into a required functional group for cyclization. For instance, the aldehyde could undergo a Perkin reaction or similar condensations with phenolic precursors to construct the chromenone ring fused to the furan core. acs.org

Quinazolinone Scaffolds: The synthesis of quinazolinone scaffolds often relies on the reaction of an aldehyde with an ortho-amino-substituted aromatic precursor, such as 2-aminobenzamide (B116534) or anthranilic acid. asm.org this compound can react with 2-aminobenzamide under oxidative conditions to form a 2-substituted quinazolin-4(3H)-one. The reaction proceeds through the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation to yield the stable aromatic quinazolinone ring system. maxapress.comresearchgate.net Various catalysts and reaction conditions can be employed to promote this transformation efficiently. mdpi.comresearchgate.net

Preparation of Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important synthetic intermediates and are commonly prepared via the Claisen-Schmidt condensation. rsc.org This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative. medchemexpress.comnih.gov

In this synthesis, this compound serves as the aromatic aldehyde component. It reacts with a variety of substituted acetophenones in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. nih.gov The reaction proceeds through the formation of an enolate from the acetophenone, which then attacks the aldehyde. The resulting aldol (B89426) adduct readily dehydrates to form the α,β-unsaturated ketone system characteristic of chalcones. researchgate.net This method allows for the synthesis of a diverse library of chalcone derivatives incorporating the 4-phenoxyfuran moiety.

Table 2: Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Aldehyde ComponentKetone ComponentProduct Name (Example)
This compoundAcetophenone1-Phenyl-3-(4-phenoxyfuran-2-yl)prop-2-en-1-one
This compound4'-Methoxyacetophenone1-(4-Methoxyphenyl)-3-(4-phenoxyfuran-2-yl)prop-2-en-1-one
This compound4'-Chloroacetophenone1-(4-Chlorophenyl)-3-(4-phenoxyfuran-2-yl)prop-2-en-1-one

Isotope Labeling for Mechanistic and Synthetic Studies (e.g., Deuteration)

Isotope labeling, particularly with deuterium (B1214612) (²H or D), is a powerful technique for elucidating reaction mechanisms and tracking metabolic pathways. mdpi.comnih.gov For this compound, deuterium can be incorporated at specific positions, most notably at the aldehyde carbon or on the furan ring itself.

Aldehyde Deuteration: The synthesis of furan-2-carbaldehyde-d (deuterated at the aldehyde position) can be achieved through methods like an adapted Vilsmeier reaction using a deuterated formylating agent (e.g., DMF-d₇) with the parent furan ring system. mdpi.com This selectively places a deuterium atom on the carbonyl carbon.

Ring Deuteration: Deuterium atoms can be introduced onto the furan ring at positions 3, 4, or 5 through methods involving lithiation followed by quenching with a deuterium source like D₂O. medchemexpress.com For instance, selective halogen-metal exchange of a brominated phenoxyfuran precursor followed by deuteration would yield a specifically ring-labeled isotopologue.

These labeled compounds are invaluable for mechanistic studies. For example, comparing the reaction rates of the deuterated (kD) and non-deuterated (kH) aldehyde in an oxidation reaction can reveal the kinetic isotope effect (KIE). maxapress.com A significant KIE (kH/kD > 1) would indicate that the cleavage of the C-H (or C-D) bond at the aldehyde position is involved in the rate-determining step of the reaction. asm.org

Regioisomeric Investigations and Control in Derivatization

The synthesis of substituted furans often poses a challenge in controlling the position of the substituents, leading to the formation of regioisomers. In the case of phenoxyfuran-2-carbaldehyde, the primary isomers are this compound and 5-phenoxyfuran-2-carbaldehyde. The ability to selectively synthesize the desired 4-phenoxy isomer is crucial for its specific applications.

Regiocontrol in furan synthesis often depends on the chosen synthetic route. For example, cobalt-catalyzed metalloradical cyclization of specific alkynes with α-diazocarbonyls can produce polyfunctionalized furans with complete regioselectivity. Similarly, employing starting materials with pre-installed directing groups, such as a silyl (B83357) group, can guide the regioselective lithiation and subsequent functionalization of the furan ring. scholaris.ca The choice of substituents on the starting materials and the reaction conditions are critical factors in directing the substitution to the C4 position over the C5 position. The difference in the electronic and steric environment between the 4- and 5-positions will also influence the outcome of subsequent derivatization reactions.

Computational and Theoretical Studies on Phenoxyfuran 2 Carbaldehyde Systems

Quantum Chemical Investigations (e.g., DFT, TDDFT)

Quantum chemical investigations, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental to understanding the intrinsic properties of 4-Phenoxyfuran-2-carbaldehyde. DFT is a robust method for calculating the electronic structure of molecules, providing a balance between accuracy and computational cost. nih.govmdpi.com

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. Using methods like DFT with a specific basis set (e.g., B3LYP/6-31G+(d,p)), the bond lengths, bond angles, and dihedral angles are adjusted until the lowest energy conformation is found. nih.govajchem-a.com This optimized structure corresponds to the most probable geometry of the molecule in its ground state. The process yields precise structural parameters. For related furan-2-carbaldehyde derivatives, such optimizations have been successfully performed to understand their structures. researchgate.net

Table 1: Predicted Structural Parameters for this compound (Illustrative) Note: These are representative values expected from DFT calculations.

Parameter Bond/Angle Predicted Value
Bond Length Aldehyde C=O ~1.21 Å
Bond Length Furan (B31954) C-O (ether) ~1.37 Å
Bond Length Phenoxy C-O (ether) ~1.36 Å
Bond Angle Furan-C-CHO ~125°

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates the molecule is more polarizable and more chemically reactive. nih.govmdpi.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. ajchem-a.comresearchgate.net

Table 2: Key Reactivity Indices Derived from HOMO/LUMO Energies

Reactivity Descriptor Formula Significance
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability. scirp.org
Ionization Potential (I) -EHOMO Energy required to remove an electron.
Electron Affinity (A) -ELUMO Energy released when an electron is added.
Electronegativity (χ) (I + A) / 2 The ability of an atom to attract electrons.
Chemical Hardness (η) (I - A) / 2 Resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η) Reciprocal of hardness; a soft molecule is more reactive. nih.gov

| Electrophilicity Index (ω) | μ² / (2η) (where μ ≈ -χ) | Measures the electron-accepting capability. researchgate.net |

The distribution of these orbitals across the molecule also reveals potential sites for reaction. The Molecular Electrostatic Potential (MEP) map further clarifies this, using a color scale to show electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). nih.govajchem-a.com

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions. wikipedia.orglibretexts.org Computational methods can map the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. libretexts.org Along this path, the point of maximum energy is the transition state, an unstable, high-energy activated complex. libretexts.org

The energy difference between the reactants and the transition state is the activation energy (often expressed as Gibbs free energy of activation, ΔG‡). youtube.com Calculating this energy barrier is crucial, as it directly relates to the reaction rate constant; a higher barrier corresponds to a slower reaction. youtube.com For a molecule like this compound, DFT calculations can model its reactions (e.g., oxidation, reduction, or condensation) and determine the associated activation energies and transition state structures.

Spectroscopic Property Prediction (e.g., NMR, IR, Raman, Mass Spectrometry)

Computational chemistry is widely used to predict the spectroscopic signatures of molecules, which is invaluable for interpreting experimental data and confirming a compound's identity.

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. nmrdb.org These predictions are based on the calculated electron density around each nucleus in the optimized molecular structure. The predicted spectrum can be compared with experimental results to aid in signal assignment. nih.gov

IR and Raman Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the stretching, bending, and torsional motions of the bonds and are directly related to peaks in the IR and Raman spectra. nih.gov This allows for the theoretical prediction of the vibrational spectrum, helping to assign functional groups. mdpi.com

Mass Spectrometry: While more complex, computational methods can also provide insight into mass spectrometry by modeling the fragmentation patterns of the molecular ion.

Table 3: Predicted Spectroscopic Signals for this compound Note: These are representative values expected from computational predictions and knowledge of functional group frequencies.

Spectroscopy Functional Group Predicted Signal/Feature
IR Aldehyde C=O Stretch Strong absorption around 1670-1690 cm⁻¹
IR Aryl-Ether C-O Stretch Absorption around 1230-1270 cm⁻¹
¹H NMR Aldehyde Proton (-CHO) Singlet, δ ≈ 9.5-9.7 ppm
¹H NMR Furan Ring Protons Multiplets, δ ≈ 6.5-7.8 ppm
¹H NMR Phenyl Ring Protons Multiplets, δ ≈ 7.0-7.5 ppm

| ¹³C NMR | Aldehyde Carbon (C=O) | δ ≈ 175-185 ppm |

Non-Linear Optical (NLO) Property Assessment

Molecules with specific electronic characteristics can exhibit non-linear optical (NLO) properties, meaning they interact with intense light in a non-linear fashion. Such materials are important for applications in telecommunications and photonics. The structure of this compound, featuring an electron-donating phenoxy group and an electron-withdrawing aldehyde group connected by a π-conjugated furan ring, suggests it may have NLO potential. researchgate.net

Computational assessment of NLO properties involves calculating the molecular dipole moment (μ), the linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). researchgate.net A large β value is a primary indicator of a strong NLO response. DFT calculations can provide reliable estimates of these properties, allowing for the screening of candidate molecules for NLO applications without the need for synthesis and complex experimental measurements. researchgate.netnih.gov

Advanced Research Applications of Phenoxyfuran 2 Carbaldehyde Derivatives

Design and Application as Mechanophores in Polymer Systems

Mechanophores are specialized, mechanically sensitive molecules that can initiate a chemical reaction when subjected to an external force. Derivatives of 4-phenoxyfuran-2-carbaldehyde are at the forefront of developing a new class of mechanophore platforms designed for the controlled release of small molecules. nih.gov This technology holds significant promise for applications ranging from drug delivery to self-healing materials and diagnostics. nih.govrug.nl The general strategy involves a mechanically triggered cascade reaction where the initial force-induced event enables a subsequent, spontaneous chemical transformation that releases a covalently attached molecular payload. nih.govacs.org

The integration of these furan-based mechanophores into a polymer architecture is a critical step in their function. The process typically begins by reacting a 2-furylcarbinol derivative, which can be synthesized from a this compound precursor, with a dienophile such as maleimide (B117702) to form a stable Diels-Alder adduct. nih.govacs.org This adduct serves as the core of the mechanophore.

This mechanophore is then incorporated into a polymer structure, often by having polymer chains covalently attached to both the furan (B31954) and dienophile-derived portions of the adduct. nih.gov When mechanical force is applied to the bulk polymer, such as through ultrasonic irradiation of a polymer solution, the force is transduced along the polymer backbone to the mechanophore unit. nih.govnih.gov This ensures that the mechanical energy is precisely focused on the intended chemical bonds within the mechanophore, leading to a controlled and predictable response. nih.gov

The release mechanism is a sophisticated, two-stage process. nih.gov First, the applied mechanical force triggers a retro-[4+2] cycloaddition reaction in the furan-maleimide Diels-Alder adduct. nih.govacs.org This initial, force-driven step breaks the adduct apart, regenerating the furan ring and releasing a "masked" 2-furylcarbinol derivative. nih.gov

The second stage is a spontaneous decomposition of this now-unstable intermediate. nih.gov Research has shown that the inclusion of an electron-donating phenoxy group on the furan ring dramatically lowers the activation barrier for the fragmentation of the regenerated 2-furylcarbinol. nih.gov This phenoxy substitution makes the intermediate highly reactive, allowing it to rapidly decompose under mild conditions to release its molecular cargo. nih.gov The rate of this release can be tuned over several orders of magnitude by modifying the substituents on the furan ring, highlighting the importance of the phenoxy group in designing highly active release systems. nih.gov This platform has been successfully used to release a wide variety of functional payloads, including molecules with alcohol, amine, carboxylic acid, and sulfonic acid groups. nih.gov

Mechanophore FeatureRole in Controlled ReleaseSource
Furan-Maleimide Adduct Serves as the stable, mechanically sensitive core embedded in the polymer. nih.govacs.org
Polymer Chains Act as "handles" to transduce macroscopic force to the molecular-level mechanophore. nih.govnih.gov
Mechanical Force (Ultrasound) Provides the energy to trigger the retro-[4+2] cycloaddition, unmasking the furan derivative. nih.gov
Phenoxy Group Electron-donating substituent that lowers the activation barrier for decomposition of the unmasked intermediate, enabling rapid cargo release. nih.gov

Chemical Scaffolds for Bioactive Compound Development

The this compound structure is a valuable scaffold in medicinal chemistry. The furan ring is a common motif in biologically active compounds, and the aldehyde group provides a reactive handle for synthesizing a wide array of derivatives.

Furan derivatives are integral to the development of new pharmaceuticals. The aldehyde functionality of this compound can undergo numerous chemical transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or condensation reactions to form larger, more complex molecules. A related compound, 5-(4-Propylphenoxy)furan-2-carbaldehyde, is noted for its utility as a building block, where its aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol, enabling the synthesis of diverse structures. The furan ring itself can also undergo electrophilic substitution, allowing for further molecular diversification. The phenoxy group is also significant, as it can be modified to fine-tune the pharmacological properties of the final compound.

While direct studies naming this compound as a precursor for specific inhibitors are emerging, its structural components are found in potent bioactive molecules. The "phenoxy" moiety is a key feature in other classes of enzyme inhibitors. For example, a series of 4-phenoxyquinoline derivatives have been identified as highly potent and selective inhibitors of the platelet-derived growth factor receptor (PDGFr) tyrosine kinase, a key target in oncology. nih.gov In these molecules, substitutions on the phenoxy ring were critical for optimizing inhibitory activity. nih.gov

Furthermore, phenolic compounds are well-known for their antimicrobial properties. nih.gov Essential oils such as eugenol (B1671780) and carvacrol (B1668589) owe their antibacterial and antifungal activity to their phenolic structures. nih.gov The mechanism often involves disruption of the bacterial cell membrane. nih.gov The presence of the phenoxy ether linkage in this compound provides a stable structural element that incorporates this valuable phenolic motif, suggesting its derivatives could be promising candidates in the search for new antimicrobial agents. The development of novel quinone derivatives has also shown success in generating agents active against multidrug-resistant Gram-positive bacteria, further underscoring the strategy of modifying core scaffolds to find new antibacterial compounds. nih.gov

Bioactive Analog ClassTarget/ActivityKey Structural MoietySource
4-Phenoxyquinoline Derivatives Platelet-derived growth factor receptor (PDGFr) tyrosine kinase inhibitors4-Phenoxy group nih.gov
Natural Phenols (e.g., Carvacrol) Antibacterial, membrane disruptionPhenol group nih.gov
Pyrimidoisoquinolinquinones Antibacterial against Gram-positive pathogensQuinone core nih.gov

Contributions to Advanced Materials Chemistry

Advanced materials chemistry focuses on designing materials with novel properties and functions. ntu.ac.uk The applications of this compound derivatives in mechanophore design represent a significant contribution to this field. nih.gov By incorporating these molecules into polymers, chemists can create "smart" materials that respond to mechanical stimuli in a controlled and useful way. nih.govnih.gov

The development of these force-responsive polymers for controlled release is a prime example of advanced materials design. nih.gov The ability to tune the release kinetics by modifying the chemical structure of the furan mechanophore, particularly through phenoxy substitution, allows for the precise engineering of material properties. nih.gov Beyond mechanophores, furan-based monomers are used to produce polymers with high thermal stability and mechanical strength. This suggests that phenoxy-furan derivatives could serve as valuable building blocks for a new generation of high-performance polymers, contributing to fields from petrochemicals and composites to aerospace applications.

Precursors for Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are a class of crystalline porous polymers with ordered structures and high surface areas, making them suitable for a wide range of applications, including gas storage, separation, and catalysis. mdpi.comnih.govsapub.org The synthesis of COFs typically involves the condensation of organic building blocks (monomers) to form a robust, extended network. mdpi.comnih.govsapub.org

Aldehyde-functionalized molecules are common precursors in COF synthesis, often reacting with amine-containing linkers to form stable imine bonds. youtube.comyoutube.com Furan-based porous organic frameworks have been successfully prepared by condensing 2,5-diformylfuran with various diamines. rsc.org These materials have demonstrated thermal stability and notable carbon dioxide adsorption capacities, with their performance being influenced by the specific surface area and micropore volume. rsc.org

Table 1: Potential Furan-Based Monomers for COF Synthesis

MonomerFunctional GroupsPotential Role in COF SynthesisReference
2,5-DiformylfuranTwo aldehyde groupsPrimary building block rsc.org
This compoundOne aldehyde group, one phenoxy groupTerminating group or modifierTheoretical
1,3,5-TriformylbenzeneThree aldehyde groupsPrimary building block for hexagonal frameworks youtube.com

This table includes theoretically proposed roles for this compound based on the functions of similar compounds.

Components in Aggregation-Induced Emission (AIE) Systems

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. acs.org This counterintuitive effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes fluorescence. acs.org AIE-active materials, known as AIEgens, have found applications in various fields, including bio-imaging, chemical sensing, and optoelectronics. nih.govnih.gov

Furan-containing molecules have been incorporated into AIE-active systems. For instance, tetraarylethene derivatives containing furan groups have been shown to exhibit both AIE and photochromic properties. acs.org The introduction of the furan moiety can influence the electronic properties and the packing of the molecules in the aggregated state, thereby affecting their AIE characteristics. acs.org

While tetraphenylfuran (B85685) itself has been shown to exhibit aggregation-caused quenching rather than AIE, its derivatives can be engineered to be AIE-active. rsc.org The photophysical properties of such molecules are a delicate balance between the restriction of intramolecular rotation and conjugation effects. rsc.org

The structure of this compound, with its rotatable phenoxy and furan groups, suggests a potential for AIE activity if appropriately derivatized. For example, by incorporating it into a larger, sterically hindered molecular structure, the intramolecular rotations could be restricted upon aggregation, leading to enhanced emission. The phenoxy group could play a crucial role in influencing the packing mode and intermolecular interactions in the solid state, which are key factors in determining AIE behavior.

Table 2: Examples of Furan-Containing AIEgens and Their Properties

CompoundKey Structural FeatureEmission CharacteristicsReference
Furan-containing tetraarylethene derivativesTetraarylethene core with furan substituentsAggregation-induced emission and reversible photochromism acs.org
TetraphenylthiopheneThiophene (B33073) core with four phenyl substituentsWeak aggregation-induced emission rsc.org

This table provides examples of related compounds to illustrate the potential for furan-based AIE systems.

Future Perspectives in Phenoxyfuran 2 Carbaldehyde Research

Emerging Synthetic Methodologies and Catalysis

Future synthetic research will likely pivot from classical multi-step sequences towards more efficient and selective catalytic strategies. The direct C-H functionalization of furan (B31954) rings represents a paramount goal for atom economy. rsc.org Developing catalytic systems that can selectively introduce a phenoxy group at the C4 position of a furan-2-carbaldehyde precursor would be a significant breakthrough.

Key areas of exploration include:

Transition-Metal Catalysis: Earth-abundant metals like copper and iron are becoming central to C–O bond formation. acs.orgmorressier.com Future work could focus on designing ligand-metal complexes that favor C4-O coupling on the furan ring, potentially through chelation assistance from the C2-aldehyde group. Palladium-catalyzed direct arylation via C-H activation, a powerful tool for creating C-C bonds with furans, could be adapted for C-O bond formation with phenols. spiedigitallibrary.org

Photocatalysis: Visible-light-mediated photocatalysis offers a mild and sustainable approach to forging new bonds. rsc.orgnih.gov Research into photocatalytic systems for the cross-coupling of phenols with halofurans or for the direct C-H phenoxylation of furan-2-carbaldehyde could provide novel, energy-efficient synthetic routes. Photocatalysis has also been shown to enable skeletal editing of the furan ring itself, suggesting transformative possibilities. researchgate.netntu.edu.sg

The table below summarizes potential catalytic systems for future investigation.

Catalytic ApproachPotential Catalyst SystemTarget ReactionRationale & Future Direction
Transition-Metal Catalysis Copper or Iron salts with bespoke ligandsDirect C4-H PhenoxylationExploit low-cost, earth-abundant metals. Ligand design is crucial for achieving C4 regioselectivity over the more electronically favored C5 position.
Palladium Catalysis Pd(OAc)₂ with specialized phosphine (B1218219) ligandsC4-H Arylation/PhenoxylationAdapt well-established C-H activation protocols from C-C to C-O bond formation. Overcoming catalyst poisoning by the furan oxygen is a key challenge.
Photocatalysis Organic Dyes (e.g., 4CzIPN) or Iridium/Ruthenium complexesLight-Induced C-O CouplingUtilize mild, room-temperature conditions. Research would focus on identifying photosensitizers capable of activating the specific C-H or C-Halogen bond for reaction with a phenol.

Untapped Reactivity Profiles

The unique arrangement of the phenoxy, furan, and carbaldehyde moieties in 4-Phenoxyfuran-2-carbaldehyde presents a rich landscape for exploring novel reactivity. Future research should venture beyond the standard condensation reactions of the aldehyde group. rsc.org

Cycloaddition Reactions: Furans can act as dienes in Diels-Alder reactions. The electronic influence of the C4-phenoxy group could significantly alter the stereochemical and regiochemical outcomes of cycloadditions, providing access to complex, oxygen-bridged polycyclic structures that are otherwise difficult to synthesize. ntu.edu.sg Exploring [8+2] cycloadditions is another avenue for creating unique polycyclic systems. ntu.edu.sg

C-H Functionalization: The C3 and C5 positions of the furan ring remain available for functionalization. Developing selective C-H activation protocols for these sites would enable the synthesis of highly substituted, multifunctional furan derivatives. engconfintl.orgbohrium.com This could involve directed metalation or advanced catalytic approaches to introduce new carbon, nitrogen, or silyl (B83357) groups. nih.gov

Skeletal Editing: A frontier in synthetic chemistry is the concept of "skeletal editing," where atoms within a core ring structure are inserted, deleted, or swapped. morressier.comresearchgate.net Future research could explore photocatalytic or metal-catalyzed methods to transform the furan core of this compound into other heterocycles, such as pyridines or pyrroles, while retaining the phenoxy and carbaldehyde substituents. spiedigitallibrary.orgrsc.org This would represent a powerful strategy for rapid molecular diversification.

Ring-Opening Transformations: The furan ring can undergo ring-opening reactions under specific catalytic conditions to yield valuable acyclic compounds. consensus.appwikipedia.org Investigating the catalytic hydrogenolysis or oxidation of this compound could lead to novel linear synthons with precisely placed oxygen and carbonyl functionalities, which are valuable in polymer and fine chemical synthesis.

Advanced Computational-Experimental Integration

The synergy between computational chemistry and experimental work will be crucial for accelerating research on this compound. Density Functional Theory (DFT) and other in silico methods can provide profound insights where experimental data is scarce.

Mechanism Elucidation and Catalyst Design: DFT calculations can be used to model reaction pathways for both the synthesis and transformation of the molecule. researchgate.net This allows for the prediction of transition state energies, helping to rationalize regioselectivity and identify rate-determining steps. Such understanding is vital for designing new catalysts with enhanced activity and selectivity. lbl.gov For instance, modeling the adsorption and activation of the furan ring on different metal surfaces can guide the development of optimal heterogeneous catalysts. researchgate.net

Predicting Reactivity and Spectroscopic Properties: Computational models can predict sites of reactivity, such as susceptibility to nucleophilic or electrophilic attack and the most favorable positions for C-H activation. engconfintl.org This predictive power can guide experimental design, saving time and resources. Furthermore, theoretical calculations can accurately predict spectroscopic data (NMR, IR, Raman), which is invaluable for characterizing novel compounds and intermediates that may be difficult to isolate or analyze experimentally. polyu.edu.hknih.gov

In Silico Screening: Before committing to laborious synthesis, computational screening can be employed to predict the properties of hypothetical derivatives of this compound. researchgate.net For example, the electronic properties (e.g., HOMO/LUMO levels) of potential polymers derived from this monomer could be calculated to identify promising candidates for materials science applications.

Exploration of Novel Materials Science Applications

The rigid, aromatic structure of this compound makes it an intriguing building block for advanced materials. Its bio-based potential adds to its appeal in the development of sustainable technologies.

High-Performance Polymers: The aldehyde functionality allows for the synthesis of furan-based thermosetting resins and polymers through condensation reactions. morressier.comengconfintl.orgwikipedia.org These materials could exhibit high thermal stability, mechanical strength, and chemical resistance. engconfintl.org The incorporation of the phenoxy group may enhance properties such as solubility and processability. Future work could explore its use as a monomer for polyimides, benzoxazines, or epoxy resins. morressier.com

Organic Electronics: Conjugated polymers containing furan units are being investigated for applications in organic solar cells and flexible electronics due to their favorable electronic properties and potential for sustainability. spiedigitallibrary.orgrsc.orgntu.edu.sgresearchgate.netlbl.gov this compound could be chemically modified to create monomers for polymerization into novel semiconducting materials. The phenoxy group could be used to tune solubility and influence molecular packing in the solid state.

Porous Materials (MOFs and COFs): The aldehyde group is a common reactive handle for synthesizing Covalent Organic Frameworks (COFs). Future research could utilize this compound as a node in the design of novel porous crystalline materials. The furan and phenoxy moieties could impart unique sorption properties, making these materials potentially useful for gas storage and separation. Furan ligands have also been explored in the context of transition metal clusters, a foundational concept for Metal-Organic Frameworks (MOFs). sc.edu

The table below outlines potential material applications and the rationale for their exploration.

Material ClassPotential Role of this compoundRationale for Future Research
Thermosetting Polymers Monomer or cross-linking agentFuran resins are known for high thermal stability and chemical resistance. wikipedia.org The phenoxy group could improve processability and flame retardancy.
Organic Semiconductors Precursor to a conjugated polymer building blockFuran-based polymers are promising for organic solar cells. rsc.orglbl.gov The combination of furan and phenyl rings offers a rigid, conjugated backbone.
Covalent Organic Frameworks (COFs) Aldehyde-functionalized building blockThe aldehyde group can readily form imine or hydrazone linkages to create porous, crystalline networks for catalysis or gas separation.
Vitrimers Component in a dynamic polymer networkFuran-based structures can be incorporated into vitrimers, a class of recyclable and repairable thermosets, contributing to a circular materials economy. nih.gov

Sustainable and Biorenewable Source Derivatization

A significant future direction lies in developing fully green synthetic pathways to this compound by leveraging biorenewable feedstocks. rsc.org This aligns with global efforts to transition from a fossil-fuel-based economy to a bio-based one.

Furfural (B47365) as a Platform Chemical: The furan-2-carbaldehyde core of the target molecule is structurally identical to furfural, a major platform chemical produced from the dehydration of C5 sugars found in lignocellulosic biomass like corn stover. nih.govnih.govmdpi.com Future research should focus on direct derivatization pathways from furfural.

Lignin-Derived Phenols: Lignin (B12514952), a complex aromatic polymer and a major component of biomass, is a rich source of phenolic compounds. polyu.edu.hk Catalytic valorization of lignin can yield simple phenols that could serve as the phenoxy source. nih.govresearchgate.net The ultimate goal would be to develop a one-pot or tandem catalytic process that couples biomass-derived furfural with lignin-derived phenols to produce this compound, creating a high-value chemical from two abundant, low-cost biorenewable streams. scut.edu.cnrsc.org

Green Catalysis and Solvents: The development of these bio-based routes must be coupled with the principles of green chemistry. This includes using heterogeneous, recyclable catalysts to minimize waste, employing bio-based solvents, and designing energy-efficient reaction processes. researchgate.net Enzymatic polymerization is another avenue for creating furan-based polymers under mild, sustainable conditions. morressier.com

This integrated biorefinery concept represents a long-term, high-impact goal that could establish this compound as a key bio-based platform chemical for a new generation of sustainable materials. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-Phenoxyfuran-2-carbaldehyde?

  • Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, substituting a halogen atom on the furan ring with a phenoxy group via a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) under inert conditions. Aldehyde functionality can be introduced via oxidation of a hydroxymethyl precursor or direct formylation using Vilsmeier-Haack conditions. Reaction optimization should consider temperature, solvent polarity (e.g., DMF or THF), and catalyst loading .

Q. How should this compound be characterized using spectroscopic techniques?

  • Methodological Answer:

  • NMR: Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the aldehyde proton (~9-10 ppm) and aromatic/ether linkages.
  • IR: Identify the carbonyl stretch (C=O) near 1700 cm1^{-1} and C-O-C ether vibrations (~1250 cm1^{-1}).
  • Mass Spectrometry: Use high-resolution MS (HRMS) to verify the molecular ion peak (expected m/z for C11H8O3\text{C}_{11}\text{H}_{8}\text{O}_{3}: 188.0473).
    • Cross-validate with X-ray crystallography if crystalline derivatives are available .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of vapors, as aldehydes are often irritants.
  • Waste Disposal: Segregate waste and consult institutional guidelines for aldehyde-containing compounds. Toxicity data may be limited, so assume acute hazards based on structural analogs .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound derivatives be resolved?

  • Methodological Answer:

  • Refinement Tools: Use SHELXL for high-precision refinement of crystal structures, particularly for resolving disorder in the phenoxy or furan moieties .
  • Validation Software: Employ Mercury CSD to compare packing motifs and hydrogen-bonding patterns with analogous structures in the Cambridge Structural Database (CSD). Discrepancies in unit cell parameters may indicate twinning or incorrect space group assignment .
  • Data Cross-Check: Re-examine raw diffraction data (e.g., using APEX2 or SAINT) to verify integration accuracy .

Q. Which computational approaches are effective for modeling the electronic properties of this compound?

  • Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) for reactivity predictions.
  • Solvent Effects: Include implicit solvent models (e.g., PCM) to simulate polar environments.
  • Intermolecular Interactions: Analyze electrostatic potential maps to predict crystal packing or binding interactions in supramolecular systems .

Q. How can reaction conditions be optimized to enhance the yield of this compound?

  • Methodological Answer:

  • DoE (Design of Experiments): Vary parameters like temperature (80–120°C), solvent (polar aprotic vs. ethers), and catalyst (e.g., Pd(PPh3_3)4_4 vs. CuI).
  • In Situ Monitoring: Use HPLC or GC-MS to track intermediate formation and adjust reaction times.
  • Workup Strategies: Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., ethanol/water) to isolate pure product .

Q. What impurities commonly arise during synthesis, and how are they identified?

  • Methodological Answer:

  • Common Impurities: Unreacted starting materials (e.g., 2-chlorofuran), over-oxidation products (carboxylic acids), or ether cleavage byproducts.
  • Analytical Techniques:
  • HPLC: Use a C18 column with UV detection (λ = 254 nm) to separate and quantify impurities.
  • TLC: Monitor reactions using silica plates and visualize with KMnO4_4 stain for aldehydes.
  • Spectroscopic Comparison: Match impurity NMR/IR profiles with reference compounds .

Notes on Evidence Utilization

  • Crystallography tools (SHELX, Mercury) and safety protocols are derived from peer-reviewed methodologies .
  • Synthetic strategies are inferred from analogous furan derivatives .
  • Computational and analytical techniques align with standards in chemical research .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.